Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group at the 4th position.
Esterification: The formation of the carboxylate ester at the 3rd position.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: A class of compounds with similar structures and biological activities.
Nalidixic Acid: An early quinolone antibiotic with a similar core structure.
Ciprofloxacin: A widely used quinolone antibiotic with enhanced antimicrobial activity
Uniqueness
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10BrNO4 |
---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 6-bromo-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-14-8-4-3-6(13)5-7(8)10(15)9(11(14)16)12(17)18-2/h3-5,15H,1-2H3 |
InChI Key |
PUSGMBHWYLPROH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C(C1=O)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.